molecular formula C7H10N4S B1348608 4-(3-Picolyl)-3-thiosemicarbazide CAS No. 76609-47-7

4-(3-Picolyl)-3-thiosemicarbazide

Cat. No. B1348608
CAS RN: 76609-47-7
M. Wt: 182.25 g/mol
InChI Key: APBGERKKEPNJPX-UHFFFAOYSA-N
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Description

“4-(3-Picolyl)-3-thiosemicarbazide” is a compound that contains a picolyl group. The picolyl group is a versatile protecting group in carbohydrate chemistry. It can be used for the purpose of stereocontrolling glycosylations via an H-bond-mediated Aglycone Delivery (HAD) method .


Synthesis Analysis

While specific synthesis methods for “4-(3-Picolyl)-3-thiosemicarbazide” are not available, picolyl groups have been used in synthesis processes. They can be used as a temporary protecting group that can be efficiently introduced and chemoselectively cleaved in the presence of practically all other common protecting groups used in synthesis .

Scientific Research Applications

Field Chemistry

The compound is used in the development of chemosensors for the ultra-trace detection of environmental pollutants and contaminants .

Application Summary

A new nanoscale emissive Zn (II) coordination polymer (TB-Zn-CP) is reported for differential fluorescence sensing of various antibiotics in water .

Methods of Application

TB-Zn-CP was synthesized using a unique V-shaped green emitting 4-amino-1,8-naphthalimide Tröger’s base (TBNap) fluorophore . The structural and morphological features of TB-Zn-CP were characterized by various standard spectroscopic and microscopy techniques .

Results or Outcomes

The fluorescence titration studies in water demonstrated a remarkable sensitivity and differential fluorescence sensing properties of TB-Zn-CP for the fast detection of different antibiotics . Among different antibiotics, chloramphenicol (CRP), 1,2-dimethyl-5-nitroimidazole (DMZ), and sulfamethazine (SMZ) displayed the highest fluorescence-quenching efficiency and superior sensitivity in their detection . The Stern–Volmer quenching constant KSV was determined to be in the order of 10^3 –10^4 M^−1, and the sensitivity was shown to be at a nanomolar (10^−9 M) level .

properties

IUPAC Name

1-amino-3-(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c8-11-7(12)10-5-6-2-1-3-9-4-6/h1-4H,5,8H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBGERKKEPNJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350297
Record name 4-(3-Picolyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Picolyl)-3-thiosemicarbazide

CAS RN

76609-47-7
Record name 4-(3-Picolyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76609-47-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Laverick, N Zhang, E Reid, J Kim… - Journal of …, 2021 - Taylor & Francis
Seven readily synthesized 8-quinoline-4-R-3-thiosemicarbazone ligands [where R = phenyl (L 1 H), 4-fluorophenyl (L 2 H), 4-iodophenyl (L 3 H), 4-nitrophenyl (L 4 H), 4-carboxyphenyl …
Number of citations: 4 www.tandfonline.com
R Laverick - 2018 - eprints.soton.ac.uk
Molecular switches and sensors are useful for their ability to monitor change and respond by delivering an output that is recognisable. SCO materials have the ability to exist in either the …
Number of citations: 2 eprints.soton.ac.uk

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